3-(Aminosulphonyl)benzeneboronic acid
Overview
Description
OSM-S-478: is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including 3-boronobenzenesulfonamide, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the boronic acid or its derivative undergoes transmetalation, a process in which it transfers its organic group to a metal, such as palladium . This reaction is facilitated by the relatively stable nature of organoboron reagents and their rapid transmetalation with palladium (II) complexes .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound plays a crucial role in the formation of carbon-carbon bonds . This process can influence various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
As a component in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-478 involves the construction of the thienopyrimidine scaffold.
Industrial Production Methods: While specific industrial production methods for OSM-S-478 are not detailed, the general approach would involve scaling up the laboratory synthesis methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: OSM-S-478 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: OSM-S-478 is used in the study of reaction mechanisms and the development of new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound has shown potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It is used in biological studies to understand its effects on the parasite and its potential as an antimalarial agent .
Medicine: Research is ongoing to explore the therapeutic potential of OSM-S-478 in treating malaria. Its low mammalian cell toxicity and low propensity for resistance development make it a promising candidate for drug development .
Industry: In the pharmaceutical industry, OSM-S-478 is being investigated for its potential to be developed into a commercial antimalarial drug. Its synthesis and optimization are of interest for large-scale production.
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound identified from a GSK library.
Uniqueness: OSM-S-478 is unique due to its specific inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase, which is not commonly targeted by other antimalarial compounds. This unique mechanism of action makes it a valuable addition to the arsenal of antimalarial agents .
Properties
IUPAC Name |
(3-sulfamoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJSWJJYWZLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657136 | |
Record name | (3-Sulfamoylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-74-0 | |
Record name | (3-Sulfamoylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminosulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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